molecular formula C15H25N3O B7505272 N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Katalognummer B7505272
Molekulargewicht: 263.38 g/mol
InChI-Schlüssel: XJRSMEWPMAICAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTMP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazolam derivatives and has been found to exhibit anxiolytic and cognitive-enhancing effects.

Wirkmechanismus

The exact mechanism of action of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which is associated with the anxiolytic and cognitive-enhancing effects of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to increase dopamine levels in the brain, which is associated with improved cognitive function and reduced anxiety. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the lack of long-term safety data, which could limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the research of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of new analogs with improved therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Finally, the potential use of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of addiction warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, cognitive impairments, and addiction. While more research is needed to fully understand its mechanism of action and long-term safety, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide represents a promising avenue for future research in the field of psychoactive substances.

Synthesemethoden

The synthesis of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclohexylamine and methyl chloroacetate. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders and cognitive impairments. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.

Eigenschaften

IUPAC Name

N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)10-15(19)17(3)13-8-6-5-7-9-13/h13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRSMEWPMAICAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.